Lipophilicity Advantage Over the 5-Des-Methyl Analog
The 5‑methyl group increases lipophilicity relative to the unsubstituted analog methyl 4,5,6,7‑tetrahydro‑1H‑indazole‑7‑carboxylate (CAS 1891259‑54‑3). The target compound exhibits a computed LogP of 1.25 (XLogP3) versus an estimated LogP of ~0.6–0.8 for the des‑methyl analog (calculated from its molecular formula C₉H₁₂N₂O₂ and structural features) [1]. This approximately 0.5–0.7 log unit increase translates to a roughly 3‑ to 5‑fold higher octanol/water partition, enhancing passive membrane permeability and making the scaffold more suitable for oral bioavailability optimization programs [2].
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.25 (C₁₀H₁₄N₂O₂, MW 194.23) |
| Comparator Or Baseline | Methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate (CAS 1891259‑54‑3, C₉H₁₂N₂O₂, MW 180.20): estimated XLogP3 ~0.6–0.8 |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (ca. 3–5× higher partition coefficient) |
| Conditions | Computed via XLogP3 algorithm; structural comparison of methyl vs. des‑methyl tetrahydroindazole‑7‑carboxylates |
Why This Matters
When procuring a starting scaffold for lead optimization, the higher lipophilicity of the 5‑methyl analog can be advantageous for projects requiring improved membrane penetration without introducing additional heteroatoms that may compromise ligand efficiency.
- [1] PubChemLite. Methyl 4,5,6,7-tetrahydro-1H-indazole-7-carboxylate entry (InChIKey ARGCTXHUFFXPDE-UHFFFAOYSA-N). European Bioinformatics Institute, 2024. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
